REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[CH2:8][C:7]2[CH:17]=[CH:18][CH:19]=[CH:20][C:6]1=2)=[O:4].[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1.C(OC)(OC)OC>CO>[CH3:1][O:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9]([O:16][CH3:21])=[CH:8][C:7]2[CH:17]=[CH:18][CH:19]=[CH:20][C:6]1=2)=[O:4]
|
Name
|
10-Oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.445 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distill off
|
Type
|
ADDITION
|
Details
|
Fresh methanol is added continuously
|
Type
|
DISTILLATION
|
Details
|
When 100 mL of methanol have been distilled
|
Type
|
TEMPERATURE
|
Details
|
The suspension is further cooled down to 3° C. in 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid is washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuum for 15 hours (50° C., 50 mbar)
|
Duration
|
15 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N1C2=C(C=C(C3=C1C=CC=C3)OC)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.02 g | |
YIELD: PERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |